molecular formula C11H16N6 B5784662 3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5784662
M. Wt: 232.29 g/mol
InChI Key: WBBBAKZXAZHXDY-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a methyl group and a methylpiperazinyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylpiperazine and a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylpiperazinyl group, where nucleophiles like halides or amines can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazolopyridazine derivatives.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted triazolopyridazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a triazole and pyridazine ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern with a methyl group and a methylpiperazinyl group further differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.

Properties

IUPAC Name

3-methyl-6-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-9-12-13-10-3-4-11(14-17(9)10)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBAKZXAZHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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